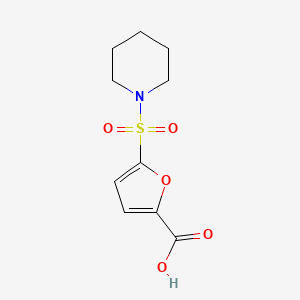

叔丁酯(3R)-3-甲基-4-氧代哌啶-1-羧酸盐

描述

Tert-butyl compounds are commonly used in organic chemistry due to their unique reactivity patterns . They are often used to implement steric congestion and conformational rigidity in organic and organometallic molecules . The tert-butyl group is a simple hydrocarbon moiety that has implications in chemical transformations, biosynthetic and biodegradation pathways .

Synthesis Analysis

The synthesis of tert-butyl compounds often involves the use of tert-butyl hydroperoxide as an oxidant . The unique reactivity pattern of the crowded tert-butyl group is highlighted by its characteristic applications .Molecular Structure Analysis

The tert-butyl group has been used as a probe for NMR studies of macromolecular complexes . It exhibits exceptionally narrow and intense NMR signals even when attached to large proteins or complexes .Chemical Reactions Analysis

The tert-butyl group exhibits a unique reactivity pattern. It has been incorporated into a variety of (supra)molecular architectures for the development of highly efficient (opto)electronic materials .Physical And Chemical Properties Analysis

Tert-butyl compounds are known for their high bond dissociation energy and limited accessibility . This makes them particularly useful in chemical reactions that require stability .科学研究应用

合成技术及应用

立体选择性合成:叔丁酯3-烯丙基-4-氧代哌啶-1-羧酸盐衍生物的合成证明了它们在以高收率和立体选择性生成顺式和反式异构体方面的效用。这些化合物作为合成各种哌啶衍生物的宝贵中间体,表明它们在为药物研究和开发创造立体选择性明确的结构方面具有广泛的适用性 (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

抑制剂合成:叔丁酯4-甲基-3-氧代哌啶-1-羧酸盐作为新型蛋白酪氨酸激酶Jak3抑制剂CP-690550合成中的中间体发挥着至关重要的作用。这突出了该化合物在开发新治疗剂中的重要性,展示了它对药物化学和药物发现过程的进步所做的贡献 (陈新志, 2011).

与氧杂环的融合:该化合物与二甲基腙和受保护醇的碘化物反应,导致形成与氧杂环融合的N-Boc哌啶衍生物。该过程说明了该化合物在以高立体选择性构建复杂双环体系中的多功能性,有助于合成具有潜在药物应用的新型有机骨架 (Moskalenko & Boev, 2014).

3-烯丙基化和合成子制备:叔丁酯3-烯基-4-氧代哌啶-1-羧酸盐通过叔丁酯4-氧代哌啶-1-羧酸盐二甲基腙与BuLi反应并随后进行溴代烷基化来合成,是制备多种哌啶衍生物的有希望的合成子。这展示了该化合物在扩展有机合成工具箱中的作用,使能够创建结构多样且复杂的有机分子 (Moskalenko & Boev, 2014).

作用机制

- This enzyme plays a role in RNA degradation and processing. The compound may modulate its activity, affecting RNA stability and cellular processes . Involved in glycolysis, this enzyme catalyzes the interconversion of dihydroxyacetone phosphate and glyceraldehyde-3-phosphate. The compound’s interaction with triosephosphate isomerase could impact energy metabolism and cellular homeostasis . This enzyme participates in protein synthesis by removing the N-terminal methionine from newly synthesized proteins. The compound’s effect on methionine aminopeptidase 2 might influence protein turnover and cellular function . Although less well-known, this enzyme is involved in the degradation of aromatic compounds. The compound’s interaction with it could affect environmental detoxification processes . A calcium-binding protein, calmodulin regulates various cellular processes, including muscle contraction, cell division, and signal transduction. The compound’s impact on calmodulin may have broad effects on cellular signaling .

Action Environment:

Environmental factors (e.g., pH, temperature, presence of other molecules) influence the compound’s efficacy and stability. For instance, pH variations can affect its solubility and bioavailability.

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl (3R)-3-methyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSBNWIPICCWAM-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCC1=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (R)-3-methyl-4-oxopiperidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromopyrimido[1,2-a]benzimidazole](/img/structure/B1517212.png)

![2-({5-[(2,3-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B1517216.png)

![2-{[(2,5-Dimethoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B1517217.png)

![6-Bromo-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1517218.png)

![3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B1517219.png)

![4-Iodobenzo[d]thiazol-2-amine](/img/structure/B1517221.png)

![5-bromo-N-[3-(1H-imidazol-1-yl)propyl]pyridin-2-amine](/img/structure/B1517222.png)

![3-amino-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide](/img/structure/B1517225.png)